

Validating the Inhibitory Effect of Ac-DEVD-CMK TFA: A Comparative Guide

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Compound of Interest

Compound Name: Ac-DEVD-CMK TFA

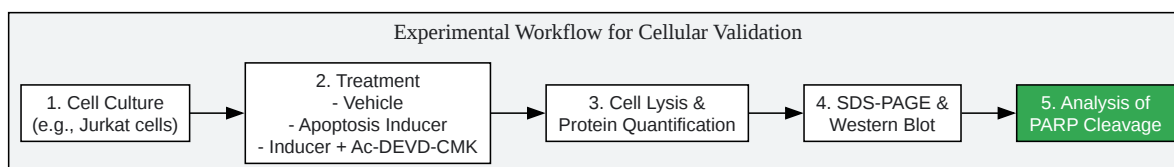
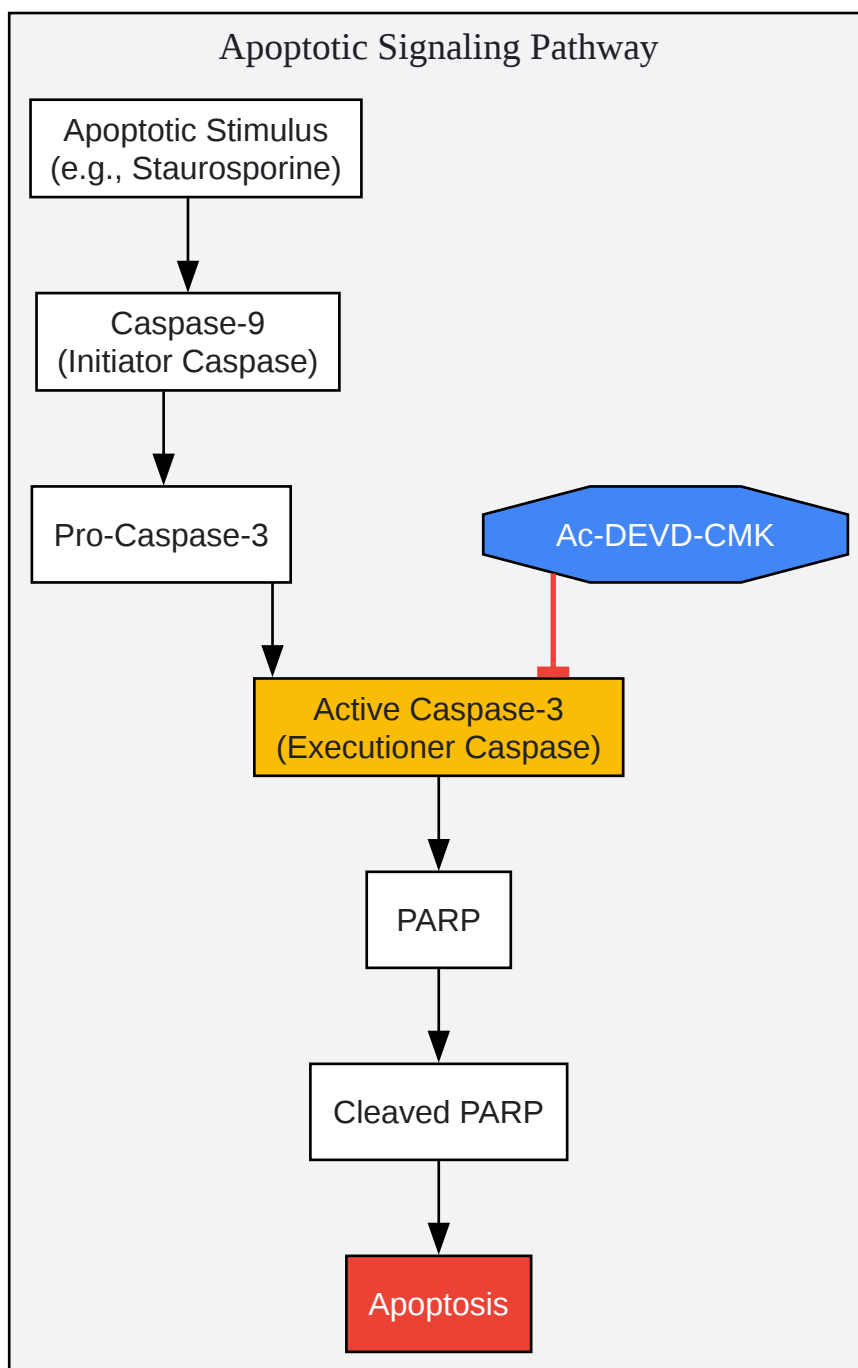
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This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to validate the inhibitory effect of **Ac-DEVD-CMK TFA**, a potent and irreversible inhibitor of caspase-3. We will explore its mechanism of action, compare it with a common alternative, and provide detailed experimental protocols and data to support its efficacy.

Mechanism of Action: Targeting the Executioner Caspase

Ac-DEVD-CMK TFA is a cell-permeable tetrapeptide (Acetyl-Asp-Glu-Val-Asp) linked to a chloromethylketone (CMK) group. The DEVD sequence is specifically recognized by caspase-3, a key executioner caspase in the apoptotic signaling cascade. Upon binding, the CMK group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-3, thereby permanently inactivating the enzyme. This targeted inhibition makes Ac-DEVD-CMK a valuable tool for studying the role of caspase-3 in apoptosis.



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